Dexpramipexole dihydrochloride

Dopamine Receptor Enantiomer Selectivity Receptor Binding

Dexpramipexole dihydrochloride is the EP Impurity D/USP Related Compound D reference standard essential for pramipexole drug substance and finished product release testing. Unlike the dopamine D2/D3 agonist S-enantiomer (pramipexole), this (R)-(+)-enantiomer exhibits ~450-fold lower D2L affinity, making enantiomeric identity non-negotiable for regulatory compliance and ANDA submissions. Fully characterized per pharmacopeial monographs. Also validated as a research tool for eosinophil biology and mitochondrial F1Fo-ATP synthase studies without dopaminergic confounds.

Molecular Formula C10H19Cl2N3S
Molecular Weight 284.2 g/mol
CAS No. 104632-25-9
Cat. No. B1663562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpramipexole dihydrochloride
CAS104632-25-9
Synonyms2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Molecular FormulaC10H19Cl2N3S
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
InChIInChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
InChIKeyQMNWXHSYPXQFSK-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dexpramipexole Dihydrochloride (104632-25-9): Procurement Guide for Enantiomer-Specific Research and Analytical Applications


Dexpramipexole dihydrochloride (CAS 104632-25-9, also referenced as the dihydrochloride salt of CAS 104632-28-2 free base) is the (R)-(+)-enantiomer of pramipexole, a synthetic aminobenzothiazole small molecule [1]. Unlike its antipode pramipexole, which is an FDA-approved high-affinity dopamine D2/D3 receptor agonist for Parkinson's disease and restless legs syndrome, dexpramipexole exhibits markedly lower dopamine receptor affinity and is functionally distinguished by its interaction with mitochondrial F1Fo-ATP synthase [2]. The compound is a low-molecular-weight (free base: 211.3 g/mol; dihydrochloride salt: 284.25 g/mol), water-soluble, orally bioavailable molecule with linear pharmacokinetics and predominant renal excretion of unchanged parent drug [3].

Why Pramipexole Cannot Substitute for Dexpramipexole Dihydrochloride in Specialized Research


Substitution of dexpramipexole dihydrochloride with its (S)-enantiomer pramipexole or generic aminobenzothiazole analogs is scientifically invalid across multiple critical research and analytical contexts. First, the enantiomers exhibit fundamentally divergent pharmacology: pramipexole acts as a high-affinity dopamine D2/D3 agonist, whereas dexpramipexole shows substantially lower dopamine receptor affinity and is functionally characterized by mitochondrial F1Fo-ATP synthase modulation [1]. Second, in analytical quality control applications, dexpramipexole serves as a defined pharmacopeial impurity reference standard (EP Impurity D / USP Related Compound D) for pramipexole drug substance and finished product testing, where enantiomeric identity is non-negotiable for regulatory compliance . Third, the compounds have distinct patent landscapes and commercial availability profiles, with dexpramipexole under active development by Areteia Therapeutics for eosinophil-associated indications [2]. The quantitative evidence below establishes precisely where dexpramipexole dihydrochloride provides verifiable differentiation that generic substitution cannot address.

Quantitative Differentiation Evidence: Dexpramipexole Dihydrochloride vs. Comparators


Dopamine Receptor Affinity: Dexpramipexole vs. Pramipexole Head-to-Head Comparison

Direct head-to-head in vitro comparison using human recombinant D2s and D3 dopamine receptors demonstrates that dexpramipexole (DEX) exhibits markedly lower receptor affinity and functional agonist potency compared to pramipexole (PPX) [1]. This enantiomeric divergence is further supported by independent binding data showing that dexpramipexole has a Ki of approximately 1000 nM at the human D2L receptor, contrasting sharply with pramipexole's low nanomolar affinity [2].

Dopamine Receptor Enantiomer Selectivity Receptor Binding

In Vivo Tolerability: Dexpramipexole vs. Pramipexole Dose Tolerance

In a comparative in vivo tolerability study in beagle dogs, pramipexole (PPX) produced multiple characteristic dopaminergic side effects at 0.0075 mg/kg, whereas dexpramipexole (DEX) demonstrated substantially higher tolerability [1]. Importantly, spiking DEX drug substance with only 0.5% PPX significantly reduced the maximum tolerated dose of DEX, establishing that even trace enantiomeric contamination compromises tolerability [1].

Tolerability In Vivo Toxicology Enantiomer Safety

Clinical Eosinophil Reduction: Dexpramipexole in Eosinophilic Asthma vs. Placebo

In the Phase 2 EXHALE trial (NCT05763121) in patients with moderate-to-severe eosinophilic asthma inadequately controlled on GINA 3-5 therapy, dexpramipexole produced dose-dependent, statistically significant reductions in blood absolute eosinophil count (AEC) versus placebo [1]. The placebo-corrected AEC ratio to baseline at week 12 provides a direct comparator against background variance.

Eosinophil Asthma Phase 2 Clinical Trial

Clinical Eosinophil Reduction: Dexpramipexole Phase 3 ALS Trial Population vs. Baseline

In a large multicenter Phase 3 trial of dexpramipexole in amyotrophic lateral sclerosis (ALS) conducted across 81 centers in 11 countries, the compound produced consistent, marked reduction in peripheral eosinophil counts from baseline [1]. This eosinophil-lowering effect was the serendipitous finding that redirected the compound's clinical development toward eosinophil-associated diseases following the ALS efficacy failure [2].

Eosinophil ALS Phase 3 Clinical Trial

Analytical Reference Standard: Dexpramipexole as Pharmacopeial Impurity D

Dexpramipexole dihydrochloride is officially designated as Pramipexole EP Impurity D (European Pharmacopoeia) and Pramipexole USP Related Compound D (United States Pharmacopeia), serving as a fully characterized reference standard for analytical method development, method validation, and quality control of pramipexole active pharmaceutical ingredient and finished drug products . The standard is supplied compliant with regulatory guidelines and provides traceability against pharmacopeial standards [1].

Analytical Chemistry Impurity Standard Quality Control

Pharmacokinetic Profile: Dexpramipexole Human PK Parameters

Phase 1 clinical studies in healthy adult subjects established the pharmacokinetic profile of dexpramipexole, demonstrating rapid oral absorption, a terminal half-life supporting twice-daily dosing, and predominant renal excretion as unchanged parent drug [1]. These parameters inform dosing regimen design and compound handling in research settings.

Pharmacokinetics Phase 1 Drug Metabolism

Validated Application Scenarios for Dexpramipexole Dihydrochloride Procurement


Analytical Reference Standard for Pramipexole Enantiomeric Purity Testing

Procure dexpramipexole dihydrochloride as Pramipexole EP Impurity D / USP Related Compound D for analytical method development, validation, and quality control release testing of pramipexole drug substance and finished dosage forms. This application is mandated by pharmacopeial monographs, and the compound's fully characterized reference standard status (compliant with regulatory guidelines) makes it essential for ANDA submissions and commercial production quality systems [1]. The trace enantiomeric contamination sensitivity demonstrated in vivo (0.5% PPX contamination significantly alters tolerability) underscores the analytical necessity of using authentic dexpramipexole as the impurity reference standard [2].

Eosinophil Biology and Eosinophil-Associated Disease Research

Use dexpramipexole dihydrochloride as a tool compound or positive control in eosinophil biology research, including studies of eosinophil maturation, trafficking, and depletion. The compound's validated, dose-dependent eosinophil-lowering effect has been quantitatively established across multiple clinical trials: Phase 2 ALS trial showed up to 78.9% reduction; Phase 3 ALS trial demonstrated ≥50% reduction in 76.8% of treated subjects [1]; Phase 2 EXHALE trial in eosinophilic asthma showed placebo-corrected reductions of 55-77% across 37.5-150 mg BID doses [2]. These robust pharmacodynamic data support its use as a reference agent for benchmarking novel eosinophil-targeting interventions.

Mitochondrial Bioenergetics and Neuroprotection Studies Requiring Dopamine-Receptor-Independent Mechanisms

For research investigating mitochondrial F1Fo-ATP synthase modulation, cellular bioenergetics, or neuroprotection without dopaminergic confounds, dexpramipexole dihydrochloride provides an enantiomerically distinct tool compound. Unlike pramipexole (high-affinity D2/D3 agonist), dexpramipexole exhibits ~450-fold lower D2L receptor affinity (Ki ~1000 nM vs. 2.2 nM) and ≥10,000-fold higher in vivo tolerability [1]. This enantiomeric divergence enables mechanistic studies where dopamine receptor activation would otherwise confound interpretation of mitochondrial or neuroprotective effects. The compound has demonstrated increased mitochondrial ATP production, cytoprotection against oxygen-glucose deprivation, and reduced infarct size in experimental stroke models [2].

Enantiomeric Selectivity Studies in GPCR Pharmacology

Dexpramipexole dihydrochloride serves as an essential enantiomeric control in dopamine receptor pharmacology research. The compound exhibits Ki values of 3.9 nM (D2S), 2.2 nM (D2L), 0.5 nM (D3), and 5.1 nM (D4)—though note that independent head-to-head studies demonstrate this represents substantially lower functional agonism than pramipexole [1]. Additionally, dexpramipexole possesses low/insignificant affinity (500-10,000 nM) for 5-HT1A, 5-HT1B, 5-HT1D, and α2-adrenergic receptors, providing a defined selectivity profile for receptor profiling studies [1]. Procurement of chirally pure dexpramipexole dihydrochloride is critical for these applications, as even 0.5% pramipexole contamination measurably alters in vivo pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexpramipexole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.